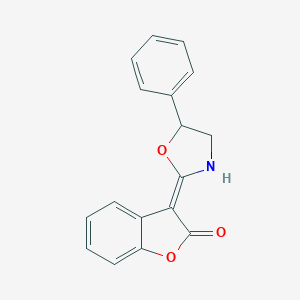![molecular formula C15H15N3O2 B230501 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)
2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile, also known as MMMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMMP is a malononitrile derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of protein kinase C, an enzyme involved in signal transduction pathways. 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In cancer cells, 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been shown to induce cell cycle arrest and inhibit the activity of key enzymes involved in DNA replication and repair. In addition, 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile for lab experiments is its versatility as a building block for the synthesis of novel materials and catalysts. 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile is its potential toxicity, which must be taken into consideration when conducting experiments.
Zukünftige Richtungen
There are many future directions for research on 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile, including the development of new synthetic methods, the exploration of its potential applications in various fields, and the investigation of its mechanism of action and physiological effects. One promising area of research is the use of 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile as a building block for the synthesis of novel materials with unique properties, such as optoelectronic materials and polymers. In addition, further studies are needed to fully understand the mechanism of action of 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile and its potential applications in cancer therapy and other diseases.
Synthesemethoden
2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been synthesized using various methods, including the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and 4-morpholinepropanenitrile, followed by the reaction with malononitrile. The reaction is carried out in the presence of a catalyst, such as piperidine, and the product is purified using column chromatography. Other methods of synthesis include the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been shown to have antitumor, antiviral, and antibacterial properties. In materials science, 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile has been used as a catalyst for various reactions, including the synthesis of pyridines and benzimidazoles.
Eigenschaften
Molekularformel |
C15H15N3O2 |
|---|---|
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)-morpholin-4-ylmethylidene]propanedinitrile |
InChI |
InChI=1S/C15H15N3O2/c1-19-14-4-2-12(3-5-14)15(13(10-16)11-17)18-6-8-20-9-7-18/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
GOQIICAWAHZBOQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(C#N)C#N)N2CCOCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C(C#N)C#N)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)
![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)
![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)

![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)


![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)
